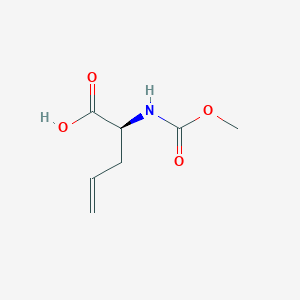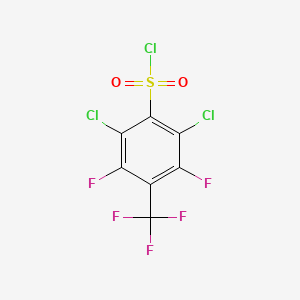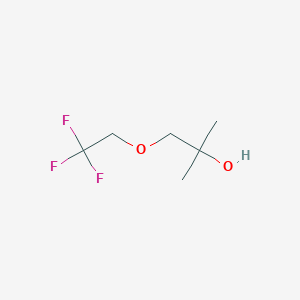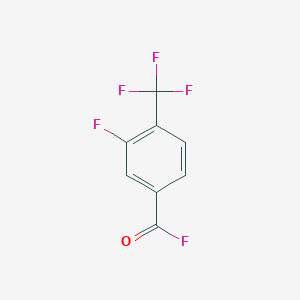
3-(2,4-Dichlorophenyl)-1,1,1-trifluoroacetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dichlorophenyl)-1,1,1-trifluoroacetone (DCPTF) is a compound of the class of organofluorine compounds. It is a colorless liquid with a melting point of -41 °C and a boiling point of 80 °C. It is a versatile compound that has been used in a variety of applications, ranging from synthetic organic chemistry to drug discovery.
Aplicaciones Científicas De Investigación
3-(2,4-Dichlorophenyl)-1,1,1-trifluoroacetone has a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, such as heterocyclic compounds and polymers. It has also been used as a catalyst in organic reactions. This compound has also been used as a probe molecule to study the structure and dynamics of proteins.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Dichlorophenyl)-1,1,1-trifluoroacetone is not well understood. However, it is believed that this compound can interact with proteins and enzymes in the body to cause biochemical and physiological effects. It is also believed to be able to interact with DNA and RNA to cause changes in gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids, such as lipoxygenase. In addition, this compound has been shown to inhibit the activity of enzymes involved in the synthesis of hormones, such as aromatase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-(2,4-Dichlorophenyl)-1,1,1-trifluoroacetone in laboratory experiments has several advantages. It is a relatively inexpensive compound that is readily available. It is also a versatile compound that can be used in a variety of applications. However, there are some limitations to its use in laboratory experiments. This compound is a toxic compound that should be handled with care. In addition, its mechanism of action is not well understood, so its effects may not be predictable.
Direcciones Futuras
There are several potential future directions for research on 3-(2,4-Dichlorophenyl)-1,1,1-trifluoroacetone. One possible direction is to further study its biochemical and physiological effects. This could include studying its effects on other enzymes and proteins, as well as its effects on DNA and RNA. Another possible direction is to develop new applications for this compound, such as in drug discovery or as a catalyst in organic reactions. Finally, it would be useful to further study the mechanism of action of this compound in order to better understand its effects.
Métodos De Síntesis
3-(2,4-Dichlorophenyl)-1,1,1-trifluoroacetone can be synthesized using two methods. The first method involves the reaction of 2,4-dichlorophenol with trifluoroacetic anhydride in the presence of a base such as sodium carbonate. The second method involves the reaction of 2,4-dichlorophenol with trifluoroacetic acid in the presence of a catalyst such as pyridine. Both of these methods produce this compound in yields of up to 90%.
Propiedades
IUPAC Name |
3-(2,4-dichlorophenyl)-1,1,1-trifluoropropan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O/c10-6-2-1-5(7(11)4-6)3-8(15)9(12,13)14/h1-2,4H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPPXDNUNXCRAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B6323106.png)




![Cyclopropanecarboxylic acid (5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-amide](/img/structure/B6323139.png)
![(E)-3-(Dimethylamino)-1-(3-imidazo[1,2-a]pyridyl)-2-propen-1-one](/img/structure/B6323145.png)



